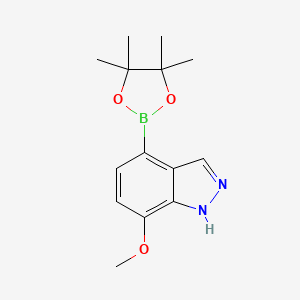

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

CAS No.: 1186422-15-0

Cat. No.: VC2874514

Molecular Formula: C14H19BN2O3

Molecular Weight: 274.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186422-15-0 |

|---|---|

| Molecular Formula | C14H19BN2O3 |

| Molecular Weight | 274.13 g/mol |

| IUPAC Name | 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

| Standard InChI | InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)12-9(10)8-16-17-12/h6-8H,1-5H3,(H,16,17) |

| Standard InChI Key | ZZIBGCFXRVADHU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)OC |

Introduction

Structural Characteristics

Molecular Structure and Properties

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole features a distinctive molecular architecture with several key structural components:

-

A 1H-indazole core skeleton

-

A methoxy (-OCH3) substituent at the 7-position

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (BPin) at the 4-position

-

A free NH at the 1-position (1H-indazole)

Based on structural analogies with related compounds, the following molecular properties can be estimated:

Structural Comparisons with Related Compounds

The target compound differs from documented analogs primarily in substitution pattern. For comparison:

-

7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a methyl group at position 7 and BPin at position 5

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has the BPin group at position 4 but lacks the 7-methoxy substituent

-

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a methyl at position 1 and BPin at position 6

These structural variations significantly influence physical properties, reactivity patterns, and potential applications.

Synthesis Methodologies

Iridium-Catalyzed Borylation

Based on the synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole described in the literature, a potential synthetic route could involve:

-

Starting with 7-methoxy-1H-indazole

-

Employing [Ir(OMe)COD]₂ as catalyst

-

Using bis(pinacolato)diboron (B₂Pin₂) as the borylation agent

-

Conducting the reaction in tert-butyl methyl ether (TBME) under nitrogen atmosphere

-

Optimizing reaction temperature to favor borylation at the 4-position

The general procedure would likely follow this approach:

"7-methoxy-1H-indazole would be combined with B₂Pin₂, 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and [Ir(OMe)COD]₂ in TBME and heated at reflux under N₂. After workup and purification, the desired 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole could be isolated."

Alternative Synthetic Approaches

Other potential routes might include:

-

Direct functionalization of 4-bromo-7-methoxy-1H-indazole via metal-halogen exchange followed by borylation

-

Selective borylation of 7-methoxy-1H-indazole guided by electronic effects

-

Late-stage methoxylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Each approach would present unique challenges regarding regioselectivity and functional group compatibility.

Spectroscopic Properties

Predicted Spectral Characteristics

Based on structurally related compounds, the target molecule would likely exhibit the following spectroscopic features:

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show distinctive signals:

-

A singlet (3H) for the methoxy group at approximately 3.8-4.0 ppm

-

A complex pattern of aromatic protons in the 7.0-8.0 ppm region

-

A singlet (1H) for the NH proton at approximately 10-12 ppm

-

A singlet (12H) for the four methyl groups of the BPin moiety at approximately 1.3-1.4 ppm

This spectral pattern would be comparable to other borylated indazoles, such as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, which shows methyl signals at 4.11 ppm and BPin methyl signals at 1.34 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would likely feature:

-

A signal for the methoxy carbon at approximately 55-60 ppm

-

Signals for the BPin methyl carbons at approximately 25 ppm

-

Signals for the BPin quaternary carbons at approximately 83-84 ppm

-

Complex aromatic carbon signals between 110-150 ppm

Chemical Reactivity and Applications

Cross-Coupling Capabilities

The most significant application of 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole would be as a building block in Suzuki-Miyaura cross-coupling reactions. This reactivity has been well-documented for analogous compounds, as illustrated in the synthesis of 3-aryl-1H-indazoles .

A potential cross-coupling reaction might proceed as follows:

-

Reaction with aryl halides in the presence of a palladium catalyst (e.g., XPHOS-Pd-G2)

-

Use of an appropriate base (e.g., tripotassium phosphate)

-

Conducting the reaction in a biphasic solvent system (e.g., TBME/water)

-

Formation of a new C-C bond at the borylated position

Utility as a Synthetic Intermediate

Beyond direct cross-coupling applications, this compound could serve various roles in complex molecule synthesis:

-

As a precursor to diverse 4-substituted-7-methoxy-indazoles

-

As a platform for further functionalization of the indazole core

-

For conversion to the corresponding boronic acid for applications requiring higher reactivity

Physical Properties and Stability

Predicted Physical Characteristics

Based on related borylated indazoles, the following physical properties can be estimated:

Chemical Stability Considerations

The compound would likely exhibit:

-

Sensitivity to acidic conditions due to potential cleavage of the BPin group

-

Stability in anhydrous organic solvents under inert atmosphere

-

Gradual hydrolysis upon prolonged exposure to moisture

-

Protection requirements for long-term storage (inert atmosphere, low temperature)

Spectroscopic Identification Methods

Mass Spectrometry

The compound would likely exhibit characteristic fragmentation patterns in mass spectrometry:

-

Molecular ion peak at m/z 274 [M+H]⁺

-

Loss of the pinacol group (m/z minus 100)

-

Fragmentation of the indazole core

Infrared Spectroscopy

Expected IR absorptions would include:

-

N-H stretching around 3300-3400 cm⁻¹

-

O-CH₃ stretching approximately 2800-2900 cm⁻¹

-

B-O stretching approximately 1350-1380 cm⁻¹

-

C=N stretching approximately 1600-1650 cm⁻¹

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume